molecular formula C20H18FN3O2 B2855272 3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 1005304-20-0

3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No. B2855272
CAS RN: 1005304-20-0
M. Wt: 351.381
InChI Key: XRGRSHOYRVLMQN-UHFFFAOYSA-N
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Description

“3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide” is a chemical compound. It is a derivative of pyridazinone, which is a class of compounds that have been studied for their diverse pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives were synthesized and evaluated for their anti-tubercular activity . Another study reported the synthesis of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives for their AChE inhibitory activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using 1H-NMR, 13C-NMR, IR and HRMS analysis . The structure of the compound can also be confirmed by developing single crystals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve condensation reactions . The reaction mixture is usually quenched with aqueous HCl, and the organic layer is separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one compound was reported to have a yield of 90%, appeared as a white powder, and had a melting point of 85–87°C .

Scientific Research Applications

Comprehensive Analysis of 3-Fluoro-N-(2-{[6-(4-Methylphenyl)Pyridazin-3-Yl]Oxy}Ethyl)Benzamide Applications

The compound 3-fluoro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide, a derivative of pyridazinone, exhibits a wide range of pharmacological activities. Below is a detailed analysis of its potential applications across various scientific research fields.

Antimicrobial Activity: Pyridazinone derivatives have been recognized for their antimicrobial properties. The structural moiety of 3-fluoro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide could be explored for its efficacy against bacterial and fungal pathogens. Research could focus on synthesizing novel compounds and testing their bioactivity against a spectrum of microorganisms .

Antidepressant and Anxiolytic Effects: The compound’s potential to act on the central nervous system suggests its use as an antidepressant or anxiolytic agent. Studies could investigate its binding affinity to receptors implicated in mood regulation and anxiety disorders, providing insights into new therapeutic avenues .

Antihypertensive Properties: Given the vasodilatory effects observed in some pyridazinone derivatives, this compound may offer a new approach to managing hypertension. Research could involve the synthesis of analogs and evaluation of their cardiovascular effects in preclinical models .

Anticancer Research: The pyridazinone scaffold has shown promise in anticancer research. The compound could be studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This research could lead to the development of new oncology drugs .

Antiplatelet and Antithrombotic Applications: The compound’s structure suggests potential antiplatelet activity, which could be beneficial in preventing thrombosis. Scientific studies could assess its ability to interfere with platelet aggregation pathways, which is crucial in cardiovascular disease management .

Alzheimer’s Disease Research: Pyridazinone derivatives have been identified as potential acetylcholinesterase inhibitors, which are relevant in Alzheimer’s disease treatment. The compound could be evaluated for its ability to enhance cholinergic neurotransmission, offering a strategy to mitigate the symptoms of Alzheimer’s disease .

Anti-Inflammatory and Analgesic Uses: The compound’s chemical structure indicates possible anti-inflammatory and analgesic properties. Research could be directed towards understanding its mechanism of action in modulating inflammatory responses and pain perception .

Agrochemical Applications: Pyridazinone derivatives are also known for their herbicidal properties. The compound could be explored for its utility in agriculture, particularly in the development of new herbicides that target specific weeds without affecting crops .

Mechanism of Action

While the exact mechanism of action of “3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide” is not known, similar compounds have been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra and acetylcholinesterase .

properties

IUPAC Name

3-fluoro-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-14-5-7-15(8-6-14)18-9-10-19(24-23-18)26-12-11-22-20(25)16-3-2-4-17(21)13-16/h2-10,13H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGRSHOYRVLMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide

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